molecular formula C9H8N2 B160924 8-Aminoquinoline CAS No. 578-66-5

8-Aminoquinoline

Cat. No.: B160924
CAS No.: 578-66-5
M. Wt: 144.17 g/mol
InChI Key: WREVVZMUNPAPOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Aminoquinoline can be achieved through several methods:

Chemical Reactions Analysis

8-Aminoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Antimalarial Properties

1. Historical Context and Efficacy
8-Aminoquinolines, particularly primaquine, have been pivotal in the treatment of malaria caused by Plasmodium vivax. They are effective against both the blood stages and the dormant liver stages (hypnozoites) of the parasite. Primaquine was first synthesized in the 1920s and has since been used extensively, though its use is limited by hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency .

2. Mechanism of Action
The mechanism by which 8-aminoquinolines exert their antimalarial effects involves the generation of reactive oxygen species (ROS) within the parasite. This oxidative stress leads to mitochondrial dysfunction and cell death. Recent studies have suggested that modifications to these compounds could enhance their efficacy while reducing toxicity .

3. Combination Therapies
Research indicates that coadministration of 8-aminoquinolines with other antimalarials like quinine or chloroquine can significantly improve treatment outcomes. For instance, studies have shown that combining primaquine with chloroquine reduces relapse rates in patients .

Drug Combination Efficacy Against Relapse (%) Methemoglobin Formation (%)
Primaquine + Quinine5%15%
Primaquine + Chloroquine26%5%

Neuroprotective Applications

1. Neurodegenerative Disease Research
Recent investigations have highlighted the potential of this compound derivatives as neuroprotective agents. Studies on synthetic this compound–metal complexes have shown promising results in protecting neuronal cells from oxidative damage. These compounds appear to activate key survival pathways, such as SIRT1/FOXO3a signaling, which are critical for maintaining neuronal health .

2. Clinical Implications
The neuroprotective properties of these compounds suggest their potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to chelate metal ions may also contribute to their efficacy by mitigating metal-induced toxicity in neuronal cells .

Emerging Research and Future Directions

1. Novel Derivatives and Drug Development
Ongoing research is focused on synthesizing new derivatives of this compound that retain their therapeutic effects while minimizing side effects. For example, hybrid compounds combining this compound with other pharmacophores are being explored for their multi-target capabilities in treating complex diseases like Alzheimer's disease .

2. Addressing G6PD Deficiency
Given the hemolytic risks associated with traditional 8-aminoquinolines, there is a pressing need for new formulations that are safe for G6PD-deficient patients. Tafenoquine, a newer analog, has shown promise but also carries similar restrictions regarding G6PD deficiency .

Mechanism of Action

Comparison with Similar Compounds

8-Aminoquinoline is part of a family of compounds with similar structures and functions:

These compounds share the core quinoline structure but differ in their side chains and specific functional groups, which influence their pharmacokinetics and toxicity profiles.

Biological Activity

8-Aminoquinoline (8-AQ) is a significant compound in medicinal chemistry, particularly known for its antimalarial and antimicrobial properties. This article reviews the biological activities associated with 8-AQ, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is a member of the quinoline family, which has been extensively studied for its pharmacological potential. This compound exhibits a range of biological activities, including antimalarial, antimicrobial, and neuroprotective effects. Its derivatives and metal complexes have been synthesized to enhance efficacy and reduce toxicity.

Antimalarial Activity

Mechanism of Action:
The antimalarial properties of 8-AQ are attributed to its ability to generate reactive oxygen species (ROS) through the formation of quinoneimine metabolites. This process induces oxidative stress in Plasmodium falciparum, the parasite responsible for malaria, leading to its growth inhibition .

Research Findings:

  • A study demonstrated that certain this compound derivatives had average 50% inhibitory concentrations (IC50) against P. falciparum ranging between 50-100 nM, significantly outperforming primaquine .
  • Tafenoquine (TFQ), an oral antimalarial drug from the 8-AQ family, has shown efficacy against various strains of Trypanosoma brucei, indicating its potential for treating sleeping sickness .

Table 1: Efficacy of Selected this compound Compounds Against P. falciparum

CompoundIC50 (nM)Notes
WR 238605<50Potential primaquine replacement
Tafenoquine<100Effective in rodent models
NPC1161<75Superior to primaquine and tafenoquine

Antimicrobial Activity

This compound also exhibits antimicrobial properties against Gram-negative bacteria. Metal complexes of 8-AQ have been shown to enhance these activities significantly.

Case Study:

  • A study found that bis(this compound) ligands demonstrated high selectivity for copper(II) chelation and were effective against various bacterial strains . The metal complexes exhibited superior antimicrobial activity compared to their parent compounds.

Neuroprotective Effects

Recent investigations have focused on the neuroprotective potential of this compound derivatives, particularly in models of oxidative stress.

Research Findings:

  • Synthetic metal complexes of 8-AQ have been shown to restore cell survival in human neuroblastoma cells exposed to hydrogen peroxide. These complexes upregulated the SIRT1/FOXO3a signaling pathway, enhancing antioxidant defenses and mitochondrial function .

Table 2: Neuroprotective Effects of Metal Complexes of this compound

ComplexCell LineEffect on Cell ViabilityMechanism
8AQ-Cu-5IuSH-SY5YSignificant restorationSIRT1 activation
8AQ-Cu-5NuSH-SY5YSignificant restorationAntioxidant defense enhancement

Q & A

Q. Basic: What is the role of 8-aminoquinoline as a directing group in C–H functionalization?

This compound acts as a bidentate directing group in transition-metal-catalyzed C–H activation, enabling regioselective functionalization of inert C–H bonds. The quinoline scaffold coordinates with metals (e.g., Cu, Pd, Ni) to stabilize intermediates, facilitating proximal C–H bond cleavage. For example, in copper-catalyzed reactions, it directs selective halogenation or alkylation at the C5 position of the quinoline core . Key steps include:

  • Coordination : The amino and pyridyl nitrogen atoms bind to the metal center.
  • C–H Activation : Metal insertion into the targeted C–H bond.
  • Functionalization : Coupling with electrophiles (e.g., alkyl bromides, azodicarbonamides) .

Q. Basic: What are common synthetic methods for preparing halogenated this compound derivatives?

Halogenation strategies focus on enhancing bioactivity (e.g., antimalarial, antitumor properties):

  • Copper-Catalyzed Bromination : Using CuI as a catalyst and alkyl bromides (e.g., CBr₄) for C5-selective bromination under mild conditions (e.g., 60°C in DCE) .
  • Electrophilic Halogenation : Direct halogenation at activated positions via radical or ionic pathways.
  • Post-Functionalization : Halogenated intermediates are further modified via cross-coupling (e.g., Suzuki-Miyaura) .

Q. Basic: How are this compound derivatives screened for antimalarial activity?

Primary screening involves:

  • In Vitro Assays : Testing against Plasmodium liver (hypnozoites) and blood stages.
  • In Vivo Models : Mouse prophylactic screens to assess causal prophylaxis (e.g., blocking relapse).
  • SAR Studies : Modifying the quinoline core and side chains to optimize efficacy and reduce hemolytic toxicity. For example, tafenoquine’s extended half-life compared to primaquine was identified through pharmacokinetic studies .

Q. Advanced: How can structure-activity relationship (SAR) studies address hemolytic toxicity in this compound antimalarials?

Key strategies include:

  • Enantiomeric Separation : NPC1161B, a chiral derivative, showed reduced toxicity while retaining activity against Plasmodium liver stages .
  • Metabolite Profiling : Identifying redox-active metabolites (e.g., 5-hydroxyprimaquine) responsible for oxidative stress in G6PD-deficient patients .
  • Side-Chain Engineering : Introducing bulky substituents to reduce hepatic sequestration and improve safety margins .

Q. Advanced: What methodological challenges arise in designing 8-amidoquinoline-based fluorescent probes for Zn²⁺ detection?

Critical considerations include:

  • Binding Affinity : Titration with Zn²⁺ to determine dissociation constants (e.g., using UV-Vis or fluorescence spectroscopy) .
  • Selectivity : Testing against competing ions (e.g., Ca²⁺, Mg²⁺) via interference studies.
  • Cell Permeability : Modifying carboxamido groups to enhance hydrophilicity and membrane penetration. For example, 8-amidoquinoline derivatives with PEG linkers improved intracellular zinc imaging .

Q. Advanced: How does enantioselective synthesis improve the therapeutic index of this compound antimalarials?

  • Chiral Resolution : NPC1161B, the (+)-enantiomer of primaquine, demonstrated 10-fold lower methemoglobinemia risk while maintaining radical cure efficacy in P. vivax models .
  • Metabolic Stability : Enantiomers differ in hepatic oxidation rates, impacting toxicity profiles. Pharmacokinetic modeling guides dose optimization .

Q. Advanced: What strategies enable efficient removal of the this compound directing group post C–H functionalization?

  • Acid/Base Hydrolysis : Cleavage under mild conditions (e.g., HCl/EtOH) without damaging sensitive functional groups.
  • Transamidation : Boc-protected intermediates undergo aminolysis with primary amines (e.g., benzylamine) in high yields .
  • Reductive Methods : Hydrogenolysis for substrates with reducible bonds .

Q. Advanced: How do metal coordination studies inform the design of this compound-based chelators?

  • Stability Constants : Potentiometric titration (e.g., with Cu²⁺) to quantify binding affinity. For example, this compound-Cu²⁺ complexes show logβ values >10, indicating strong chelation .
  • Selectivity : Competitive assays with Fe²⁺, Zn²⁺, and Al³⁺ to optimize specificity for target metals (e.g., in Alzheimer’s disease therapy) .

Q. Advanced: What mechanistic insights guide the optimization of copper-catalyzed C–H difluoromethylation?

  • Radical Pathways : Cu(I)/Cu(III) redox cycles enable transfer of difluoromethyl groups from reagents like TMSCF₂H.
  • Substrate Scope : Electron-deficient this compound amides show higher reactivity due to enhanced metal coordination .
  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize reactive intermediates .

Q. Advanced: How can computational modeling accelerate the discovery of novel this compound derivatives?

  • DFT Calculations : Predict regioselectivity in C–H activation (e.g., Fukui indices for electrophilic attack).
  • Docking Studies : Simulate interactions with target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) to prioritize synthetic targets .

Properties

IUPAC Name

quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREVVZMUNPAPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

5330-29-0 (di-HCl)
Record name 8-Aminoquinoline
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DSSTOX Substance ID

DTXSID4060369
Record name 8-Quinolinamine
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Molecular Weight

144.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solidified mass or fragments; [Aldrich MSDS]
Record name 8-Aminoquinoline
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Vapor Pressure

0.00055 [mmHg]
Record name 8-Aminoquinoline
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CAS No.

578-66-5
Record name 8-Aminoquinoline
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Record name 8-quinolylamine
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-8-nitroquinoline (Intermediate-11, step-2, 150 mg, 0.71 mmol) in EtOAc (3 mL) was added 10% Pd on C (75 mg) and the suspension was hydrogenated in a Parr apparatus for 4 h at 20 psi. Then the reaction mixture was filtered through celite and the filtrate was concentrated. The residue was purified by column chromatography using 10% EtOAc in CHCl3 to afford 50 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.71 (d, 1H), 8.17 (d, J=8.4 Hz, 1H), 7.47-7.43 (m, 1H), 7.28 (t, J=7.8 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.86 (d, J=7.2 Hz, 1H), 5.90 (s, 2H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 8-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 30:70:1 EtOAc/hexane/NEt3 to obtain 8-aminoquinoline as an off-white solid (220 mg, 1.53 mmol, 41.3% yield).: mp 65-67° C. (lit. 62.5-64° C., Dewar, M. J. S. et. al., Journal of the Chemical Society, 1956, 2556 and 62.5-64° C., Richardson, A. et. al., Journal of Organic Chemistry, 1960, 25, 1138); 1H NMR (300 MHz, CDCl3) δ8.76 (dd, 1 H, J=4.23, 1.75 Hz), 8.06 (dd, 1 H, J=8.20, 1.96), 7.37-7.30 (om's, 2 H), 7.15 (dd, 1 H, J=8.01, 1.30), 6.92 (dd, 1 H, J=7.51, 1.42), 4.98 (br s, 2 H, N--H2); MS (EI) 144; Analysis: Calculated C 74.98, H 5.59, N 19.43; Found C 74.88, H 5.67, N 19.26.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
41.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

8-Aminoquinoline
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